![molecular formula C7H7FN2O3 B1360405 5-Fluoro-4-methoxy-2-nitroaniline CAS No. 446-20-8](/img/structure/B1360405.png)
5-Fluoro-4-methoxy-2-nitroaniline
Overview
Description
5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . It is used in the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 5-Fluoro-4-methoxy-2-nitroaniline serves as a key intermediate compound .Molecular Structure Analysis
The structure of 5-Fluoro-4-methoxy-2-nitroaniline consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis
In terms of its chemical reactivity, 5-Fluoro-4-methoxy-2-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
5-Fluoro-4-methoxy-2-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications
Cancer Research: Targeting BRAFV600E Kinase
5-Fluoro-4-methoxy-2-nitroaniline is a key intermediate in the synthesis of Mereletinib , a potent inhibitor of the mutant BRAFV600E kinase . This kinase is frequently mutated in various cancers, including melanoma, and its inhibition can lead to reduced tumor growth and improved patient outcomes. The compound’s role in the multi-step synthesis of Mereletinib makes it a valuable asset in medicinal chemistry and oncology research.
Organic Synthesis: Intermediate for Complex Molecules
Due to its aromatic nature and the presence of both electron-donating and electron-withdrawing groups, 5-Fluoro-4-methoxy-2-nitroaniline is a versatile compound in organic synthesis . It can undergo substitution and reduction reactions, allowing chemists to synthesize a wide range of complex organic molecules, which can be further used in pharmaceuticals and biologically active compounds.
Pharmaceutical Development: Drug Synthesis
In pharmaceutical research, 5-Fluoro-4-methoxy-2-nitroaniline serves as an intermediate for the development of various drugs . Its ability to be transformed into different functional groups makes it a crucial component in the preparation of new therapeutic agents, especially in the field of targeted cancer therapies.
Biotechnology: Biochemical Synthesis
This compound is used in biochemical synthesis as an intermediate. It plays a role in the preparation of bioactive molecules, potentially contributing to advancements in biotechnology and life sciences .
Industrial Applications: Dyes and Pigments
5-Fluoro-4-methoxy-2-nitroaniline is utilized in the production of dyes and pigments. Its chemical structure allows it to bind well with fabrics and other materials, making it an important substance in the textile and materials industries .
Environmental Science: Analytical Chemistry
While direct applications in environmental science are not explicitly mentioned, compounds like 5-Fluoro-4-methoxy-2-nitroaniline can be used in analytical chemistry to develop assays and sensors that detect environmental pollutants. Its reactivity could be harnessed to create indicators for specific chemicals in the environment.
Each of these applications demonstrates the compound’s multifaceted role in scientific research and industrial processes. Its properties enable it to be a critical component in the synthesis of complex molecules that can lead to significant advancements in various fields of study. However, due to its toxicity, proper safety measures must be taken when handling this compound .
Safety And Hazards
5-Fluoro-4-methoxy-2-nitroaniline is a hazardous compound. It is recommended to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
5-Fluoro-4-methoxy-2-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . This suggests that 5-Fluoro-4-methoxy-2-nitroaniline could have significant future applications in the field of medicinal chemistry, particularly in the development of new cancer treatments .
properties
IUPAC Name |
5-fluoro-4-methoxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAJIOQIKOUNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277203 | |
Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxy-2-nitroaniline | |
CAS RN |
446-20-8 | |
Record name | 446-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-fluoro-4-methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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